
(6-chloro-5-methylpyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-5-methylpyrimidin-4-yl)methanol is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-methylpyrimidin-4-yl)methanol typically involves the chlorination of 5-methyl-4-pyrimidinylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(6-chloro-5-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-methyl-4-pyrimidinylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-chloro-5-methyl-4-pyrimidinecarboxylic acid, while substitution with an amine could produce 6-amino-5-methyl-4-pyrimidinylmethanol .
Scientific Research Applications
(6-chloro-5-methylpyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to DNA and RNA synthesis due to its structural similarity to nucleotides.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-chloro-5-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. The compound can also interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-pyrimidinylmethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chloro-2-phenyl-4-pyrimidinylmethanol:
Uniqueness
(6-chloro-5-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(6-chloro-5-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(2-10)8-3-9-6(4)7/h3,10H,2H2,1H3 |
InChI Key |
AFIQUFWAPRVUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-4-(4-N-methyl-[1,4]diazepan-1-yl)-benzoic acid](/img/structure/B8547296.png)
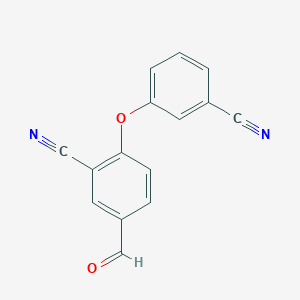
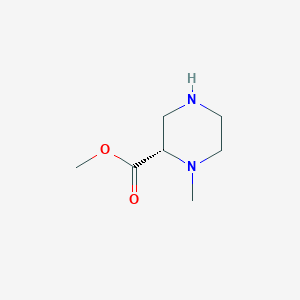
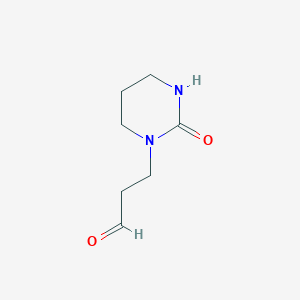
![(RS)-2-[3-(3-methylphenyl)ureido]-4-(methylthio)butanoic acid](/img/structure/B8547316.png)

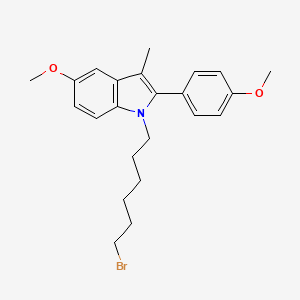
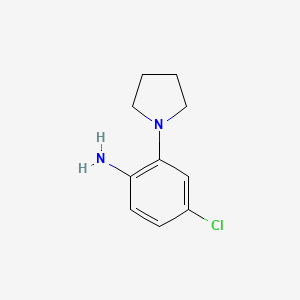

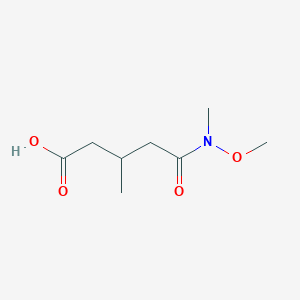
![2-[(2S)-1-Hydroxy-4-methylpentan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8547372.png)
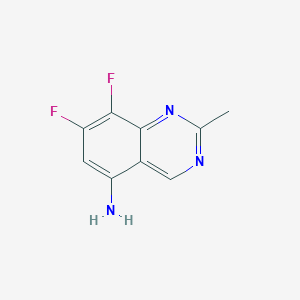
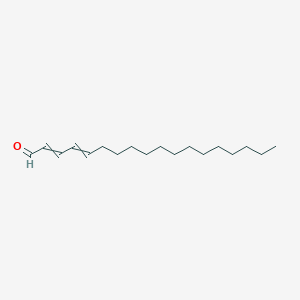
![[2-(2-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8547395.png)
